N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
説明
N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- 1,3,4-Oxadiazole ring: A heterocyclic moiety with a trifluoromethyl (-CF₃) substituent at position 3. The electron-withdrawing -CF₃ group increases metabolic stability and influences electronic properties .
- N-(2-ethoxyphenyl) carboxamide: The 2-ethoxyphenyl group contributes to lipophilicity and may modulate solubility and membrane permeability.
This compound’s design leverages the pharmacophoric features of 1,3,4-oxadiazoles, which are widely explored in medicinal chemistry for their antimicrobial, antiviral, and anticancer activities .
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-2-26-13-8-4-3-7-12(13)21-16(25)24-9-5-6-11(10-24)14-22-23-15(27-14)17(18,19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALXMAQIDIWTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Physicochemical Properties
- Ethoxyphenyl vs. Trifluoromethylphenyl (BK13666) :
The ethoxy group (-OCH₂CH₃) in the target compound improves aqueous solubility compared to the lipophilic 3-(trifluoromethyl)phenyl group in BK13664. However, BK13666’s dual CF₃ groups may enhance binding to hydrophobic enzyme pockets . - Oxadiazole Substituents :
The 5-CF₃ substitution on 1,3,4-oxadiazole is conserved in both the target compound and BK13666, suggesting shared resistance to oxidative metabolism. In contrast, Zelicapavirum’s oxadiazole is linked to a pyridinyl-morpholine group, likely enhancing target specificity (e.g., viral proteases) .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability :
The trifluoromethyl group on the oxadiazole ring in the target compound and BK13666 reduces cytochrome P450-mediated degradation, a feature shared with Zelicapavirum . - Bioavailability : The ethoxy group in the target compound may improve oral absorption compared to BK13666’s highly lipophilic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
